molecular formula C13H20N4O4 B5333671 N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5333671
M. Wt: 296.32 g/mol
InChI Key: MAJUTAUHFUBTNP-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in various fields of scientific research. Its molecular formula is C15H20N2O4, and it has a molecular weight of 292.33 g/mol

Preparation Methods

The synthesis of N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring is typically synthesized through the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Attachment of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of the Two Fragments: The final step involves coupling the oxazolidinone and pyrazole fragments through a suitable linker, often using a coupling reagent such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-(4-methylphenyl)acetamide: This compound shares the oxazolidinone ring but has a different substituent on the nitrogen atom.

    4-hydroxy-2-quinolones: These compounds have a similar oxazolidinone ring but differ in the rest of the structure.

    2-cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: This compound has a similar hydroxy and trimethyl substitution pattern but differs in the core structure.

Properties

IUPAC Name

N-[2-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-12(2)13(3,20)17(11(19)21-12)8-7-14-10(18)9-5-6-15-16(9)4/h5-6,20H,7-8H2,1-4H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJUTAUHFUBTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)CCNC(=O)C2=CC=NN2C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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